N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide typically involves the reaction of 3-pyridinylmethylamine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-pyridinylmethylamine attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-[(3-pyridinylmethyl)amino]propanamide
- N-Propyl-3-[(3-pyridinylmethyl)amino]propanamide
- N-Butyl-3-[(3-pyridinylmethyl)amino]propanamide
Uniqueness
N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethyl group may confer different steric and electronic properties, affecting its interaction with molecular targets and its overall efficacy in various applications .
Biological Activity
N-Ethyl-3-[(3-pyridinylmethyl)amino]propanamide is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 207.27 g/mol. Its structure includes an ethyl group and a pyridinylmethyl moiety, which are crucial for its biological interactions and reactivity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating enzyme activity. It has also been shown to interact with specific receptors, influencing signal transduction pathways relevant to various physiological processes .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways.
- Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders by modulating ion channels, particularly Kv7 channels, which are important in neuronal excitability .
- Anti-inflammatory Properties : Preliminary findings indicate that derivatives of this compound may possess anti-inflammatory effects, making them candidates for further investigation in inflammatory diseases .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Neuronal Activity Modulation :
Data Table: Biological Activities
Activity Type | Target/Mechanism | Reference |
---|---|---|
Enzyme Inhibition | Dihydrofolate reductase | |
Ion Channel Modulation | Kv7 channels | |
Anti-inflammatory Effects | Inflammatory cytokines |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 3-pyridinylmethylamine with ethyl 3-bromopropanoate under basic conditions. This reaction proceeds via nucleophilic substitution, forming the desired product with specific yields dependent on reaction conditions.
Properties
IUPAC Name |
N-ethyl-3-(pyridin-3-ylmethylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-14-11(15)5-7-13-9-10-4-3-6-12-8-10/h3-4,6,8,13H,2,5,7,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNAIIBHBJBTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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